

An In-Depth Technical Guide to the Steroidal Structure and Activity of Lilopristone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilopristone (developmental code name ZK 98.734) is a synthetic steroid that functions as a potent progesterone receptor antagonist.[1][2][3] Structurally similar to mifepristone (RU486), it exhibits a high affinity for the progesterone receptor while displaying significantly reduced antiglucocorticoid activity, a distinction that has positioned it as a subject of interest in reproductive health research.[4] This technical guide provides a comprehensive overview of the steroidal structure of Lilopristone, its mechanism of action, and a summary of key experimental findings. Detailed methodologies from pivotal preclinical studies are presented to facilitate reproducibility and further investigation. Furthermore, this document visualizes the progesterone receptor signaling pathway and experimental workflows using the DOT language to provide a clear graphical representation of the complex biological processes involved.

Chemical and Structural Properties

Lilopristone is a C-11 and C-17 substituted norethindrone derivative.[5] Its chemical structure is closely related to that of mifepristone, with the primary difference residing in the C17 α substituent. This seemingly minor structural alteration is responsible for the significant reduction in its antiglucocorticoid activity compared to mifepristone.



Property	Value	
IUPAC Name	(8S,11R,13S,14S,17R)-11-[4- (dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3- hydroxyprop-1-enyl]-13-methyl- 1,2,6,7,8,11,12,14,15,16-	
	decahydrocyclopenta[a]phenanthren-3-one	
Synonyms	ZK 98.734, ZK-734	
Molecular Formula	C29H37NO3	
Molecular Weight	447.6 g/mol	
CAS Number	97747-88-1	

Mechanism of Action

Lilopristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR). By binding to the PR with high affinity, it blocks the downstream signaling cascades that are normally initiated by progesterone. This antagonism disrupts the normal physiological processes dependent on progesterone, such as the maintenance of the endometrium for pregnancy.

The binding of **Lilopristone** to the PR prevents the receptor from adopting its active conformation, which in turn inhibits the transcription of progesterone-responsive genes. This leads to a cascade of effects including:

- Endometrial Changes: Inhibition of the transformation and maturation of the endometrium,
 making it unsuitable for blastocyst implantation.
- Luteolysis: A potential decrease in progesterone synthesis by the corpus luteum.
- Increased Prostaglandin Levels: Promotion of the synthesis and release of prostaglandins in uterine decidual cells, which contributes to uterine contractility and expulsion of the conceptus.

Signaling Pathway



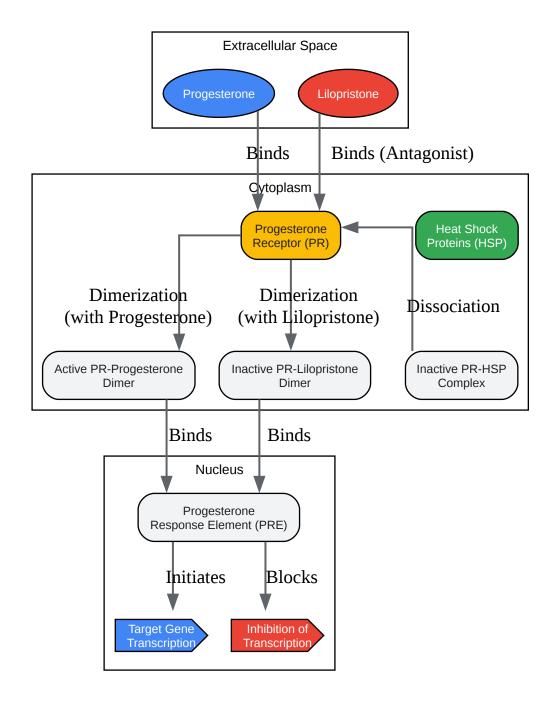
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The progesterone receptor signaling pathway is a complex process involving both genomic and non-genomic actions. In the classical genomic pathway, progesterone binding to its receptor triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.

Lilopristone, as a Type II progesterone antagonist, binds to the PR and, while promoting its binding to DNA, fails to induce the necessary conformational changes for the recruitment of coactivators, thus inhibiting gene transcription.





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Caption: Progesterone receptor signaling pathway antagonism by **Lilopristone**.

Quantitative Data

While direct comparative studies providing precise IC50 or Ki values for **Lilopristone** are not readily available in the public domain, preclinical studies have established its potent antiprogestational activity. It is reported that **Lilopristone**'s relative binding affinity for the



progesterone receptor in the human uterus is similar to that of mifepristone. However, its antiglucocorticoid activity is significantly lower.

The following table summarizes the outcomes of a key preclinical study in bonnet monkeys, demonstrating the dose-dependent effects of **Lilopristone**.

Treatment Group	Dosage	Timing of Administration	Outcome	Reference
Menstruation Induction	25 mg/day (s.c.)	Mid-luteal phase (Days 20-22 of menstrual cycle)	Menstruation induced within 2-4 days	
Inhibition of Implantation	25 mg/day (s.c.)	Around time of implantation (Days 8-12 postestradiol peak)	100% pregnancy protection	-
Early Pregnancy Termination	25 mg/day (s.c.)	Days 30-32 of menstrual cycle	80% abortion rate (8 out of 10 animals)	_
Mid-Pregnancy Termination	25 mg/day (s.c.)	~Day 50 post- estradiol peak	100% abortion rate (4 out of 4 animals)	-

Experimental Protocols

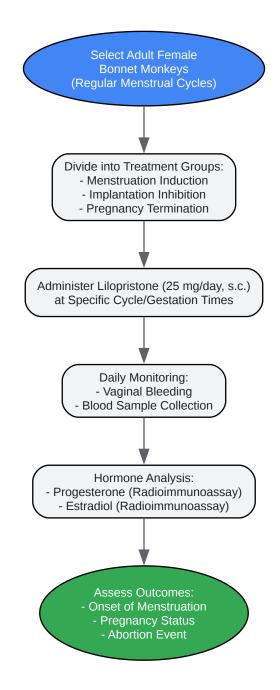
The following protocols are based on the methodologies described in the pivotal preclinical studies of **Lilopristone** in non-human primates.

In Vivo Study in Bonnet Monkeys (Macaca radiata)

This study aimed to evaluate the effects of **Lilopristone** on the menstrual cycle and pregnancy in bonnet monkeys.

Experimental Workflow:





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